![molecular formula C25H26ClN5 B2525393 N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine Hydrochloride CAS No. 1052411-29-6](/img/structure/B2525393.png)
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine Hydrochloride
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The final compounds were characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .Molecular Structure Analysis
The molecular weight of “N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine Hydrochloride” is 431.97. More detailed information about its molecular structure might be found in specific scientific literature or databases.Physical And Chemical Properties Analysis
The melting point of a similar compound was reported to be between 162–165 °C . More detailed information about the physical and chemical properties of “N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine Hydrochloride” might be found in specific scientific literature or databases.Scientific Research Applications
Alzheimer’s Disease Treatment
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine hydrochloride has been investigated as a potential treatment for Alzheimer’s disease (AD). AD is a neurodegenerative disorder characterized by progressive cognitive decline, memory impairment, and language dysfunction. The compound was designed as an acetylcholinesterase inhibitor (AChEI) to address the cholinergic deficiency hypothesis associated with AD . AChEIs like donepezil and rivastigmine temporarily relieve symptoms and reduce memory impairment. Compound 6g, derived from this quinazoline derivative, exhibited potent inhibitory activity against AChE, making it a potential lead compound for AD drug development.
Antimicrobial Activity
Although not extensively studied, the structure of N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine hydrochloride suggests potential antimicrobial properties. Further research is needed to explore its effectiveness against bacterial and fungal pathogens .
Anticonvulsant Properties
The compound’s structure contains a carbonyl group, which may contribute to anticonvulsant activity. However, additional investigations are required to validate its efficacy in preventing or reducing seizures .
Cancer Research
Quinazoline derivatives have been explored in cancer research due to their potential as kinase inhibitors. While specific studies on N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine hydrochloride are limited, its structural features make it an interesting candidate for further evaluation in cancer therapy .
properties
IUPAC Name |
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5.ClH/c1-3-9-20(10-4-1)19-26-24-22-13-7-8-14-23(22)27-25(28-24)30-17-15-29(16-18-30)21-11-5-2-6-12-21;/h1-14H,15-19H2,(H,26,27,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUQSMJUHSWHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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